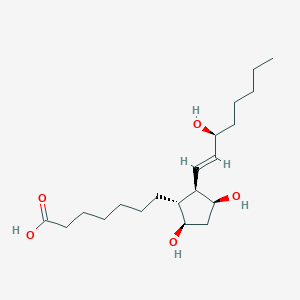![molecular formula C9H7N3S2 B159269 2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine CAS No. 10023-28-6](/img/structure/B159269.png)
2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it an interesting subject of study for researchers.
Mechanism of Action
The mechanism of action of 2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine is not fully understood. However, it has been suggested that this compound may act as a DNA intercalator, which can lead to the inhibition of DNA replication and cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine has potential biochemical and physiological effects. This compound has been shown to exhibit antimicrobial activity against various bacterial strains. Additionally, studies have suggested that this compound may have potential anticancer properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine in lab experiments is its unique structure, which makes it an interesting subject of study. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine. One potential direction is the further study of its potential applications in medicinal chemistry, particularly its potential anticancer properties. Additionally, further studies may be conducted to fully understand the mechanism of action of this compound. Finally, studies may be conducted to explore the potential environmental applications of this compound.
Synthesis Methods
The synthesis of 2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine can be achieved through several methods. One of the most common methods is the reaction of 2-aminothiophenol with 2-bromo-4-methylbenzonitrile in the presence of a base. This reaction leads to the formation of the target compound in good yields.
Scientific Research Applications
The unique structure of 2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine has made it an interesting subject of study in various scientific fields. This compound has been studied for its potential applications in medicinal chemistry, material science, and environmental science.
properties
CAS RN |
10023-28-6 |
|---|---|
Product Name |
2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine |
Molecular Formula |
C9H7N3S2 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine |
InChI |
InChI=1S/C9H7N3S2/c1-4-11-5-2-3-6-7(8(5)13-4)12-9(10)14-6/h2-3H,1H3,(H2,10,12) |
InChI Key |
YIDKDIOMAXRBIT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C3=C(C=C2)SC(=N3)N |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)SC(=N3)N |
synonyms |
Benzo[1,2-d:3,4-d]bisthiazol-7-amine, 2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



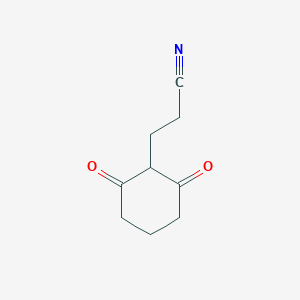
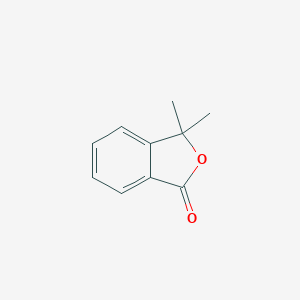

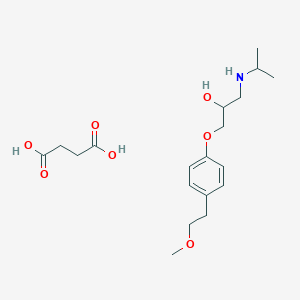
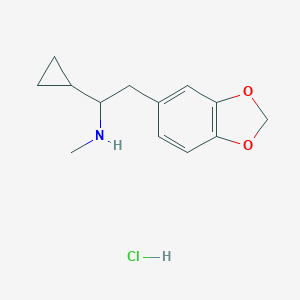
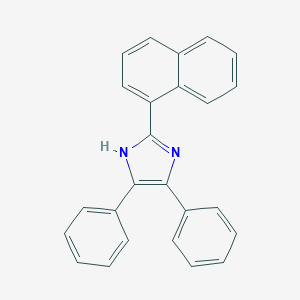


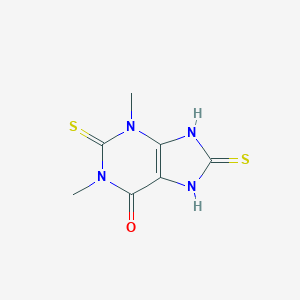


![9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester](/img/structure/B159208.png)
![2-[(p-Methoxyphenyl)azo]acetoacetanilide](/img/structure/B159211.png)
